molecular formula C13H19N2NaO4S B1629315 tert-Butylpenicillin sodium salt CAS No. 20520-33-6

tert-Butylpenicillin sodium salt

Cat. No.: B1629315
CAS No.: 20520-33-6
M. Wt: 322.36 g/mol
InChI Key: ZQAYEKZXWQJBPA-GJRYXAKSSA-M
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Description

tert-Butylpenicillin sodium salt: is a derivative of penicillin, a widely used antibiotic. It is known for its enhanced stability and solubility compared to other penicillin derivatives. The compound’s molecular formula is C13H19N2NaO4S, and it has a molecular weight of 322.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylpenicillin sodium salt is synthesized through the acylation of 6-aminopenicillanic acid with tert-butyl chloroformate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .

Industrial Production Methods: Industrial production involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes steps such as crystallization and purification to obtain the final product in its sodium salt form .

Chemical Reactions Analysis

Types of Reactions: tert-Butylpenicillin sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butylpenicillin sodium salt has a wide range of applications in scientific research:

Mechanism of Action

tert-Butylpenicillin sodium salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Uniqueness: tert-Butylpenicillin sodium salt is unique due to its enhanced stability and solubility, making it a valuable compound for research and industrial applications. Its tert-butyl group provides steric hindrance, which protects the β-lactam ring from hydrolysis, thereby increasing its stability .

Properties

IUPAC Name

sodium;(2S,5R,6R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S.Na/c1-12(2,3)11(19)14-6-8(16)15-7(10(17)18)13(4,5)20-9(6)15;/h6-7,9H,1-5H3,(H,14,19)(H,17,18);/q;+1/p-1/t6-,7+,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAYEKZXWQJBPA-GJRYXAKSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942693
Record name Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20520-33-6
Record name 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((2,2-dimethyl-1-oxopropyl)amino)-7-oxo-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020520336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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